![molecular formula C16H12O3 B2814793 4'-Hydroxy-6-methylflavone CAS No. 288401-04-7](/img/structure/B2814793.png)
4'-Hydroxy-6-methylflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy-6-methylflavone is a chemical compound with the molecular formula C16H12O3 . It is a solid substance with a pale cream appearance .
Molecular Structure Analysis
The molecular structure of 4’-Hydroxy-6-methylflavone is characterized by a total of 33 bonds, including 21 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 aromatic hydroxyl, and 1 ether .Physical And Chemical Properties Analysis
4’-Hydroxy-6-methylflavone is a solid substance with a pale cream appearance. It has a melting point range of 236.0-245.0°C . The molecular weight is 252.265 Da .Scientific Research Applications
Ultraviolet Spectral Differentiation
4'-Hydroxy-6-methylflavone and related methylflavones have been studied for their ultraviolet spectral characteristics. These studies help differentiate between various methylflavones based on their spectral properties, which is crucial in identifying and characterizing these compounds in various natural and synthetic contexts (Hauteville et al., 1998).
Interaction with Biological Membranes
Research has explored the interaction of methylflavonoids, including 4'-hydroxy-6-methylflavone, with biological membranes. These studies aim to understand the impact of these compounds on red blood cell membranes and human serum albumin, which is vital in assessing their potential therapeutic applications (Włoch et al., 2021).
Modulation of GABA Receptors
Some studies have investigated the role of 6-methylflavone in modulating γ-aminobutyric acid (GABA) receptors. This research is significant in understanding the neurological and pharmacological implications of methylflavones (Hall et al., 2004).
Biotransformation in Fungi
The biotransformation of methylflavonoids in fungi has been a subject of interest. This research focuses on how entomopathogenic filamentous fungi can be used to obtain glycosylated flavones and flavanones, enhancing their solubility and bioavailability (Krawczyk-Łebek et al., 2021).
Anti-Inflammatory Activity
The synthesis and evaluation of anti-inflammatory activity of various methylflavones, including derivatives of 4'-hydroxy-6-methylflavone, have been conducted. These studies contribute to the development of potential anti-inflammatory agents (Dao et al., 2003).
Antiproliferative and Anticancer Properties
Investigations into the antiproliferative and anticancer properties of various methylflavones, including 4'-hydroxy-6-methylflavone, have been conducted. These studies are essential for understanding the potential therapeutic applications of these compounds in treating various types of cancer (Yue et al., 2013).
Mechanism of Action
Target of Action
Flavonoids, the class of compounds to which 4’-hydroxy-6-methylflavone belongs, are known to interact with a wide range of molecular targets .
Mode of Action
Flavonoids, in general, are known to interact with their targets through various mechanisms, including direct binding, modulation of signal transduction pathways, and alteration of gene expression .
Biochemical Pathways
Flavonoids are known to influence numerous biochemical pathways, including those involved in inflammation, oxidative stress, cell cycle regulation, and apoptosis .
Pharmacokinetics
Flavonoids are generally known to have variable bioavailability due to factors such as intestinal absorption, first-pass metabolism, and plasma protein binding .
Result of Action
Flavonoids are known to exert a wide range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Safety and Hazards
properties
IUPAC Name |
2-(4-hydroxyphenyl)-6-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAACYYNCHMHECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-6-methylflavone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.